104041-80-7
Description
Calmodulin Binding Peptide 1 (CAS: 104041-80-7) is a synthetic peptide derived from the smooth muscle myosin light-chain kinase (MLCK). It exhibits high-affinity binding to calmodulin (CaM) in the picomolar (pM) range and strongly inhibits inositol trisphosphate (IP3)-induced calcium ion (Ca²⁺) release . This peptide is widely used in biochemical research to study Ca²⁺ signaling pathways, calmodulin-dependent enzyme regulation, and intracellular calcium dynamics. Its molecular formula is C₂₃₁H₃₇₃N₆₉O₇₀S₂, with a molecular weight of 5301.1 g/mol . Available stock quantities and purity levels (e.g., 546.3 g at 98.9% assay) make it accessible for experimental use .
Properties
CAS No. |
104041-80-7 |
|---|---|
Molecular Formula |
C₂₃₁H₃₇₃N₆₉O₇₀S₂ |
Molecular Weight |
5301.10 |
sequence |
One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calmodulin Binding Peptide 1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of Calmodulin Binding Peptide 1 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography is employed for purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Calmodulin Binding Peptide 1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Scientific Research Applications
Calmodulin Binding Peptide 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving calmodulin.
Biology: Helps in understanding calcium signaling pathways and the role of calmodulin in various cellular processes.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Mechanism of Action
Calmodulin Binding Peptide 1 exerts its effects by binding to calmodulin with high affinity. This binding inhibits the interaction of calmodulin with its target proteins, such as myosin light-chain kinase. By preventing calmodulin from activating these proteins, the peptide effectively modulates calcium signaling pathways. The inhibition of inositol trisphosphate-induced calcium release is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally similar compounds are typically derived from calmodulin-binding domains of other proteins or modified peptides with analogous sequences. Below are key comparisons:
Peptides from Other Calmodulin-Binding Proteins
- CaMKII-Derived Peptide: Function: Binds CaM to regulate calcium/calmodulin-dependent kinase II (CaMKII) activity. Affinity: Lower binding affinity (nanomolar range) compared to 104041-80-7 (pM range) due to differences in binding domain structure . Specificity: Exhibits Ca²⁺-dependent binding, whereas this compound may bind CaM independently of Ca²⁺ concentration in some conditions.
Calcineurin-Derived Peptide :
- Function : Inhibits calcineurin phosphatase activity by competing for CaM binding.
- Mechanism : Unlike this compound, which targets MLCK, this peptide disrupts calcineurin-NFAT signaling pathways.
Comparison with Functionally Similar Compounds
Functionally similar compounds include small-molecule CaM inhibitors and peptides targeting Ca²⁺ release mechanisms.
Small-Molecule Calmodulin Inhibitors
- W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide): Mechanism: Competes with CaM-binding proteins by interacting with CaM’s hydrophobic pockets. Advantage: Cell-permeable, unlike peptide-based 104041-80-6. Limitation: Lower specificity; affects multiple CaM-dependent enzymes.
Trifluoperazine (TFP) :
IP3 Receptor Antagonists
- Xestospongin C :
- Function : Blocks IP3 receptors directly, preventing Ca²⁺ release from the endoplasmic reticulum.
- Comparison : Unlike this compound, which acts upstream via CaM inhibition, Xestospongin C targets the effector protein directly.
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
Research Findings and Limitations
- Superior Affinity : this compound outperforms small-molecule inhibitors in specificity and potency, making it ideal for in vitro studies .
- Limitations : As a peptide, it has poor cell permeability, necessitating delivery systems (e.g., liposomes) for intracellular applications.
- Contradictory Data : Stock availability and purity for analogues (e.g., 104041-75-0) are documented , but structural details and mechanistic studies are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
